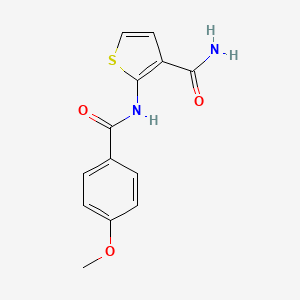

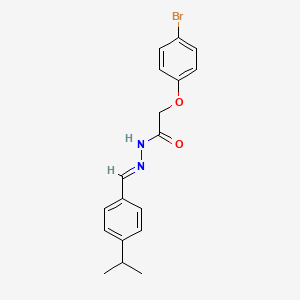

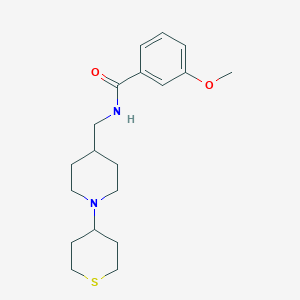

2-(4-Methoxybenzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene carboxamide annonaceous acetogenin analogs, which are similar to “2-(4-Methoxybenzamido)thiophene-3-carboxamide”, has been reported . These analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part . Another synthesis method involves three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzamido)thiophene-3-carboxamide” can be represented by the InChI code: 1S/C14H14NO4S/c1-18-10-5-3-9 (4-6-10)12 (16)15-13-11 (7-8-20-13)14 (17)19-2/h3-8,20H,1-2H3, (H,15,16) .Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibitor Properties

2-(4-Methoxybenzamido)thiophene-3-carboxamide and its analogues have been synthesized and studied for their inhibitory properties in various applications. For instance, 2'-benzamido-2'-deoxyadenosine analogues, which include compounds related to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have been developed as potential treatments for sleeping sickness. These compounds selectively inhibit the parasite glyceraldehyde 3-phosphate dehydrogenase, confirming their modeling studies (Calenbergh et al., 1994).

Antimicrobial Applications

Derivatives of thiophene-3-carboxamide, including those with methoxy substitutions, have shown promise in antimicrobial applications. For example, antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides have been developed from a known antimycobacterial molecule, showing potent activity against Mycobacterium tuberculosis (Nallangi et al., 2014).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, including derivatives similar to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit significant inhibition efficiency and are believed to operate through the adsorption process (Fouda et al., 2020).

Fluorescence and Photophysical Properties

Some derivatives of 2-amino-3-carboxamide-1,1′-biaryls, closely related to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have been synthesized and studied for their luminescent properties. These compounds, including 2-amino-3-carboxamide-1,1′-biaryls, exhibit fluorescence in the blue region, demonstrating potential applications in photophysical studies (Novanna et al., 2020).

Antiarrhythmic and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, a compound structurally similar to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have exhibited antiarrhythmic, serotonin antagonist, and antianxiety activities. These derivatives have shown high activity in pharmacological screenings compared to standard drugs (Amr et al., 2010).

Eigenschaften

IUPAC Name |

2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-9-4-2-8(3-5-9)12(17)15-13-10(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUYLNOAPIRAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzamido)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Oxoethyl)phenyl]acetaldehyde](/img/structure/B2949474.png)

![5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B2949478.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)